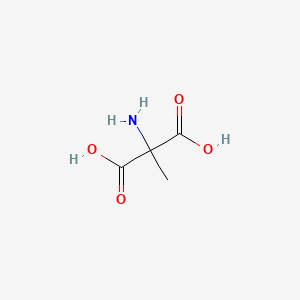

2-Amino-2-methylpropanedioic acid

Description

Properties

Molecular Formula |

C4H7NO4 |

|---|---|

Molecular Weight |

133.1 g/mol |

IUPAC Name |

2-amino-2-methylpropanedioic acid |

InChI |

InChI=1S/C4H7NO4/c1-4(5,2(6)7)3(8)9/h5H2,1H3,(H,6,7)(H,8,9) |

InChI Key |

UURVVRAGBFTTCJ-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)(C(=O)O)N |

Canonical SMILES |

CC(C(=O)O)(C(=O)O)N |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Acidity : The dual carboxylic acid groups result in a low pKa (~2-3 for each -COOH), enhancing solubility in polar solvents.

- Reactivity: The amino group enables participation in peptide bond formation, while the methyl group introduces steric effects that may influence reaction kinetics .

Comparison with Similar Compounds

The structural and functional uniqueness of 2-amino-2-methylpropanedioic acid is highlighted through comparisons with analogous amino acid derivatives (Table 1).

Table 1: Comparative Analysis of 2-Amino-2-methylpropanedioic Acid and Structurally Related Compounds

| Compound Name | Structural Features | Key Characteristics | Biological/Pharmacological Activities | References |

|---|---|---|---|---|

| 2-Amino-2-methylpropanedioic acid | Central C: -NH₂, -CH₃, dual -COOH | High solubility in water; dual acidity; potential zwitterion formation | Limited direct data; inferred roles in metabolic analogs or chelation | – |

| 2-Amino-3-phenylpropanoic acid | Backbone: propanoic acid; -NH₂ at C2, phenyl at C3 | Neurotransmitter precursor (e.g., L-phenylalanine derivatives) | Precursor for dopamine synthesis | |

| 2-Amino-2-methylhexanoic acid | Longer carbon chain (C6); -NH₂, -CH₃ at C2 | Hydrophobic due to alkyl chain; reduced solubility | Limited biological data; studied in protein engineering | |

| 3-(Benzylamino)propanoic acid | Propanoic backbone; benzylamine substituent | Enhanced lipophilicity; altered pharmacokinetics | Antimicrobial and anti-inflammatory effects | |

| 2-(2-Acetamido-2-methylpropanamido)-2-methylpropanoic acid | Amide linkages; branched alkyl groups | High stability; steric hindrance affects reactivity | Potent anticonvulsant activity in rodent models | |

| (S)-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid | Aromatic ring with dimethylamino group | Enhanced binding to CNS receptors; chiral center | Neuroactive potential; modulates receptor interactions |

Preparation Methods

Schollkopf Bis-Lactim Ether Methodology

The most widely documented synthesis of 2-amino-2-methylpropanedioic acid involves the Schollkopf bis-lactim ether strategy, which enables precise control over stereochemistry. The process begins with the preparation of a chiral bis-lactim ether derived from L-valine and L-alanine. This intermediate undergoes acylation with [1-13C]acetyl chloride to introduce isotopic labeling, followed by oxidation with potassium hypochlorite to yield a cyclic oxazolidinone derivative. Subsequent methylation with methyl iodide and hydrolysis under mild acidic conditions produces the diester intermediate, which is saponified to afford the target compound (Fig. 1).

Critical reaction parameters include:

- Acylation temperature : Conducted at −78°C to prevent racemization.

- Oxidation conditions : Alkaline hypochlorite solution (pH 10–12) at 0°C.

- Hydrolysis : 2 M hydrochloric acid at 60°C for 10 minutes.

This method achieves enantiomeric purity >98% for both (2R)- and (2S)-[1-13C] variants, as confirmed by 13C NMR.

Alternative Approaches and Modifications

While the Schollkopf method dominates the literature, minor variations exist. For instance, Bailey et al. reported a non-chiral synthesis starting from diethyl acetamidomalonate, though this route lacks stereochemical control. Recent optimizations focus on reducing reaction times through microwave-assisted hydrolysis, though yields remain comparable to classical methods.

Experimental Optimization and Challenges

Stereochemical Integrity During Decarboxylation

A pivotal application of 2-amino-2-methylpropanedioic acid lies in its enzymatic decarboxylation by SHMT. Incubations with rabbit liver SHMT revealed exclusive decarboxylation of the pro-R carboxy group, producing (2R)-alanine with retention of configuration. This stereospecificity was confirmed using chiral HPLC and 1H NMR analysis of the product.

Yield and Scalability Considerations

The Schollkopf method provides moderate yields (40–50%) due to losses during bis-lactim ether hydrolysis. Scaling beyond 10 mmol necessitates careful pH control during saponification to avoid diketopiperazine formation.

Analytical Characterization

Spectroscopic Validation

1H NMR (D2O, 400 MHz): δ 1.45 (s, 3H, CH3), 3.22 (s, 2H, CH2CO2H).

13C NMR (D2O, 100 MHz): δ 24.8 (CH3), 52.1 (C-2), 174.3/174.5 (CO2H).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% acetic acid/methanol) resolves 2-amino-2-methylpropanedioic acid from succinic acid within 4.5 minutes, achieving >99% purity.

Applications in Mechanistic Biochemistry

Probing Serine Hydroxymethyltransferase (SHMT)

Incubation of (2R)-[1-13C]-2-amino-2-methylpropanedioic acid with SHMT demonstrated that the pro-R carboxy group is decarboxylated to form (2R)-alanine, confirming a retention mechanism at C-2. This finding contrasts with earlier assumptions of non-stereospecific decarboxylation.

Q & A

Q. Basic Research Focus

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., amine protons at δ 1.5–2.5 ppm; carboxyl carbons at δ 170–180 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C5H9NO4: 164.0552 Da) .

Advanced Application : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in stereoisomers .

What safety protocols are critical when handling 2-Amino-2-methylpropanedioic acid in laboratory settings?

Q. Basic Research Focus

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particles .

- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste channels .

How can computational tools predict the reactivity of 2-Amino-2-methylpropanedioic acid in novel reactions?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate activation energies for nucleophilic attack or decarboxylation pathways .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for synthesis .

- Solvent effect modeling : COSMO-RS predicts solubility and stability in different solvents (e.g., water vs. ethanol) .

What strategies improve the stability of 2-Amino-2-methylpropanedioic acid during long-term storage?

Q. Basic Research Focus

- Lyophilization : Freeze-dry the compound to prevent hydrolysis; store at –20°C under inert gas (argon) .

- pH control : Maintain aqueous solutions at pH 4–6 to avoid zwitterionic degradation .

Advanced Validation : Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

How do structural modifications of 2-Amino-2-methylpropanedioic acid influence its pharmacological potential?

Q. Advanced Research Focus

- Bioisosteric replacement : Substitute the methyl group with trifluoromethyl to enhance metabolic stability .

- Prodrug design : Esterify carboxyl groups to improve bioavailability (e.g., ethyl esters hydrolyze in vivo) .

- SAR studies : Correlate substituent position (e.g., para vs. ortho) with anti-inflammatory activity using in vitro COX-2 assays .

What experimental designs are optimal for studying the environmental impact of 2-Amino-2-methylpropanedioic acid?

Q. Advanced Research Focus

- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in wastewater .

- Ecotoxicology : Test acute toxicity on Daphnia magna (LC50) and algae (EC50) per ISO 6341 .

- Adsorption studies : Quantify soil sorption coefficients (Kd) via batch equilibrium methods with HPLC-UV detection .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.